1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-2-one is an organobromine compound with significant potential in various scientific fields. This compound features a bromomethyl group, a mercapto group, and a chloropropanone moiety, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-2-one typically involves multi-step reactions. One common method includes the bromination of a precursor compound, followed by thiolation and chlorination steps. For instance, the bromination can be achieved using bromine in the presence of a solvent like carbon tetrachloride . Finally, the chloropropanone moiety is introduced through a chlorination reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles, forming various adducts.
Common Reagents and Conditions:
Bromination: Bromine in carbon tetrachloride.
Thiolation: Thiol reagents under controlled conditions.
Chlorination: Chlorinating agents like thionyl chloride.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Disulfides from the oxidation of the mercapto group.
Addition Products: Adducts formed from the addition to the chloropropanone moiety.
Wissenschaftliche Forschungsanwendungen
1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-2-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-2-one involves its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity . The mercapto group can interact with metal ions and other thiol-containing molecules, influencing various biochemical pathways . The chloropropanone moiety can undergo nucleophilic addition, forming stable adducts with biological targets .
Vergleich Mit ähnlichen Verbindungen
2-Bromomethyl-1,3-dioxolane: Shares the bromomethyl group but differs in the ring structure.
2,2-Bis(bromomethyl)-1,3-propanediol: Contains two bromomethyl groups and a diol moiety.
Bromoacetaldehyde ethylene acetal: Another bromomethyl compound with different functional groups.
Uniqueness: 1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-2-one is unique due to its combination of bromomethyl, mercapto, and chloropropanone groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and research.
Eigenschaften
Molekularformel |
C10H10BrClOS |
---|---|
Molekulargewicht |
293.61 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)-5-sulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c11-5-7-1-2-10(14)4-8(7)3-9(13)6-12/h1-2,4,14H,3,5-6H2 |
InChI-Schlüssel |
RZFKTSSVDWJMNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S)CC(=O)CCl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.